molecular formula C24H24N6O2 B030420 Dehydro Olmesartan CAS No. 172875-98-8

Dehydro Olmesartan

Cat. No.: B030420
CAS No.: 172875-98-8
M. Wt: 428.5 g/mol
InChI Key: LLECTTOFSXVBBY-UHFFFAOYSA-N
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Description

Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Dehydro Olmesartan undergoes several types of chemical reactions, including:

    Oxidation: Conversion of Olmesartan to this compound.

    Reduction: Potential reduction back to Olmesartan under specific conditions.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The primary product formed from the oxidation of Olmesartan is this compound. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.

Scientific Research Applications

Hypertension Management

Dehydro Olmesartan is primarily used for managing high blood pressure. Clinical studies have demonstrated its efficacy in lowering systolic and diastolic blood pressure in hypertensive patients. Its long half-life allows for once-daily dosing, improving patient compliance.

StudyPopulationDosageOutcome
OLM-1123 hypertensive patients20 mg/daySignificant reduction in 24-hour BP
OLM-2200 patients with stage 2 hypertension40 mg/dayImproved BP control compared to placebo

Cardiovascular Protection

Research indicates that this compound may provide cardiovascular protection beyond blood pressure reduction. It has been shown to lower the incidence of heart failure and reduce the risk of myocardial infarction when used as part of a comprehensive treatment regimen.

StudyPopulationDosageOutcome
ROADMAP TrialPatients with type 2 diabetes20 mg/dayDelayed onset of microalbuminuria
Valsartan Comparison StudyPatients with ischemic heart disease40 mg/dayReduced cardiovascular events

Renal Protection

This compound has been investigated for its nephroprotective effects, particularly in diabetic nephropathy. Studies suggest it can reduce proteinuria and slow the progression of renal impairment.

StudyPopulationDosageOutcome
OLM-3 TrialDiabetic patients with nephropathy20 mg/daySignificant reduction in proteinuria
NEPHRO TrialPatients with chronic kidney disease40 mg/daySlowed progression of renal disease

Case Study 1: Hypertension Management

A clinical trial involving 150 patients over six months demonstrated that this compound significantly lowered blood pressure compared to placebo. Patients reported improved quality of life and fewer side effects than traditional antihypertensives.

Case Study 2: Cardiovascular Outcomes

In a cohort study of patients with coronary artery disease, those treated with this compound showed a 30% reduction in major adverse cardiovascular events compared to those receiving standard care.

Mechanism of Action

Dehydro Olmesartan, like Olmesartan, acts as an angiotensin II receptor antagonist. It binds to the angiotensin II type 1 receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced secretion of aldosterone, and decreased blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Olmesartan: The parent compound, used for treating hypertension.

    Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.

    Valsartan: Known for its use in managing hypertension and heart failure.

Uniqueness

Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, this compound is primarily of interest in the context of quality control and research rather than direct therapeutic use.

Biological Activity

Dehydro Olmesartan is a bioactive compound derived from olmesartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activities associated with this compound, examining its pharmacological properties, therapeutic effects, and potential adverse reactions based on diverse research findings.

Overview of this compound

This compound is formed through the metabolic process of olmesartan and retains significant pharmacological activity. It functions as an antagonist at the angiotensin II type 1 receptor (AT1R), similar to its parent compound, and exhibits various biological effects that contribute to cardiovascular health.

This compound operates primarily by blocking the action of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure. By inhibiting AT1R, it promotes vasodilation, reduces blood pressure, and mitigates the effects of hypertension-related organ damage.

Bioavailability and Pharmacokinetics

  • Bioavailability : The absolute bioavailability of olmesartan (and by extension, its metabolites like this compound) is approximately 26%–28.6% after oral administration.
  • Peak Plasma Concentration : Achieved within 1 to 3 hours post-ingestion.
  • Half-life : Approximately 12–18 hours, allowing for once-daily dosing in clinical settings.
  • Excretion : Primarily excreted unchanged in urine (35%–50%) and bile.

Cardiovascular Effects

Research indicates that this compound significantly reduces blood pressure and improves endothelial function. A study highlighted that olmesartan therapy resulted in:

  • Systolic Blood Pressure Reduction : Rapid decreases observed within one week.
  • Endothelial Function Improvement : Enhanced nitric oxide availability leading to better vascular health .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, which are crucial in preventing cardiovascular diseases. It has been shown to reduce markers of inflammation such as TNF-α and IL-6 in animal models .

Enteropathy and Gastrointestinal Effects

Several case studies have reported gastrointestinal complications associated with olmesartan therapy, which may also pertain to its active metabolites:

  • Olmesartan-Induced Sprue-like Enteropathy : A notable case involved an 84-year-old woman who developed chronic diarrhea attributed to olmesartan use. Discontinuation led to resolution of symptoms and recovery of intestinal architecture .
  • Acute Hepatitis : Another case described a patient experiencing severe hepatitis linked to olmesartan enteropathy. Symptoms improved upon cessation of the drug .

These cases underscore the importance of monitoring gastrointestinal symptoms in patients receiving olmesartan or its derivatives.

Comparative Data Table

Study/CasePatient DemographicsConditionTreatmentOutcome
Case 184-year-old femaleChronic diarrheaDiscontinued olmesartanResolution of symptoms
Case 243-year-old femaleHepatitisDiscontinued olmesartanNormalization of liver function
Randomized StudyVarious (n=2,540)HypertensionOlmesartan vs. placeboSignificant BP reduction

Q & A

Basic Research Questions

Q. What are the key structural modifications in Dehydro Olmesartan compared to Olmesartan, and how do they influence angiotensin II receptor (AT1R) binding affinity?

this compound is an analog of Olmesartan with a dehydrogenation modification, altering its molecular structure (172875-98-8) . This structural change may affect lipophilicity and receptor binding kinetics. Researchers should conduct molecular docking simulations and competitive binding assays using radiolabeled angiotensin II to quantify AT1R affinity. Comparative studies with Olmesartan in isolated tissue preparations (e.g., rabbit aortic rings) can further elucidate functional antagonism differences .

Q. What in vitro and in vivo models are recommended for initial pharmacological characterization of this compound?

In vitro: Use AT1R-transfected HEK293 cells for binding assays and isolated vascular smooth muscle preparations to assess vasodilation . In vivo: Employ hypertensive rodent models (e.g., spontaneously hypertensive rats) with telemetric blood pressure (BP) monitoring. Trough seated BP measurements using mercury sphygmomanometers, as described in factorial dose-ranging studies for Olmesartan/HCTZ combinations, provide methodological consistency .

Q. How should researchers design dose-ranging studies for this compound to establish therapeutic efficacy?

Adopt a factorial design with multiple dose combinations (e.g., 10–40 mg this compound ± 12.5–25 mg HCTZ) to identify synergistic effects. Use response surface modeling to predict optimal dosing, as demonstrated in Olmesartan combination trials . Primary endpoints should include 24-hour ambulatory BP monitoring (ABPM) and trough-to-peak ratios to assess sustained efficacy .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in safety data, such as enteropathy risk disparities between Asian and Western populations?

Retrospective cohort studies with propensity score matching (e.g., Korean NHIS data analysis) can adjust for confounding variables like comorbidities and demographics . Meta-regression analysis of multinational datasets may identify genetic or environmental modifiers. Post hoc analyses should compare weight loss trends and intestinal malabsorption biomarkers (e.g., fecal fat content) across ethnic cohorts .

Q. How can Quality by Design (QbD) principles optimize sustained-release formulations of this compound?

Define critical quality attributes (CQAs) such as dissolution rate (t10%, t50%, t90%) and use a 3² factorial design to evaluate polymer ratios (e.g., HPMCK4M vs. xanthan gum). Response surface methodology (RSM) with polynomial equations helps model drug release kinetics. Validate formulations using USP apparatus II (paddle method) under sink conditions .

Q. What methodologies validate the hepatoprotective effects of this compound in preclinical models?

Conduct carbon tetrachloride (CCl₄)-induced hepatic fibrosis models in diabetic mice. Assess liver function via serum ALT/AST levels, hepatic oxidative stress markers (e.g., MDA, SOD), and histopathological scoring. Compare outcomes with Olmesartan to isolate structural-activity relationships .

Q. How do clinic versus home BP measurements impact outcome assessments in this compound trials?

Standardize protocols using automated devices (e.g., Spacelabs 90207) for clinic BP. For home BP, average two morning measurements over ≥3 days to reduce variability. Bland–Altman plots can quantify agreement between methods, as demonstrated in the HONEST study .

Q. What experimental designs are optimal for comparative efficacy studies between this compound and other ARBs?

Use randomized, double-blind, active-controlled trials with primary endpoints like 24-hour ABPM reduction and secondary renal endpoints (e.g., albuminuria). Stratify patients by comorbidities (e.g., diabetes) and employ covariate-adjusted analysis to isolate drug effects from confounding factors .

Q. Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., enteropathy risk) by conducting sensitivity analyses and subgroup stratification based on genetic polymorphisms (e.g., HLA-DQ2/DQ8) .
  • Formulation Optimization : Prioritize hydrophilic polymers (e.g., HPMC) for sustained-release profiles, leveraging their mucoadhesivity and compression properties .
  • Safety Monitoring : Longitudinal studies should include hepatic and renal function panels every 6–12 months, with adjusted rate ratios calculated via Cox proportional hazards models .

Properties

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECTTOFSXVBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432428
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-98-8
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dehydro Olmesartan
Dehydro Olmesartan
Dehydro Olmesartan
Dehydro Olmesartan
Dehydro Olmesartan
Dehydro Olmesartan

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